- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins, Journal of Organic Chemistry, 1984, 49(22), 4226-37
Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)
92013-10-0 structure
Product Name:2-Propyl-2,3-dihydro-1H-inden-1-one
CAS-Nr.:92013-10-0
MF:C12H14O
MW:174.238963603973
MDL:MFCD00799578
CID:800312
PubChem ID:5127352
Update Time:2025-05-20
2-Propyl-2,3-dihydro-1H-inden-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,2,3-dihydro-2-propyl-
- 2-propyl-2,3-dihydroinden-1-one
- SCHEMBL9324677
- A844123
- 2-PROPYL-1-INDANONE
- MFCD00799578
- 92013-10-0
- BS-17854
- 2-propylindan-1-one
- 2-propylindanone
- AKOS009158840
- D84138
- CS-0152401
- DTXSID10408578
- 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
- 2-n-Propylindanone
- 2-PROPYL-1-INDANONE, 98
-
- MDL: MFCD00799578
- Inchi: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
- InChI-Schlüssel: BHZFSMHRFRREQN-UHFFFAOYSA-N
- Lächelt: O=C1C2C=CC=CC=2CC1CCC
Berechnete Eigenschaften
- Genaue Masse: 174.10400
- Monoisotopenmasse: 174.104465066g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 197
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 17.1Ų
Experimentelle Eigenschaften
- Dichte: 1.023 g/mL at 25 °C(lit.)
- Siedepunkt: 65 °C/0.07 mmHg(lit.)
- Flammpunkt: 113 °C
- Brechungsindex: n20/D 1.537(lit.)
- PSA: 17.07000
- LogP: 2.84170
2-Propyl-2,3-dihydro-1H-inden-1-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000795-25g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 25g |
$810.00 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38235-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 5g |
¥807.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38235-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
¥162.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-200mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 200mg |
212.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
639.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-50mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 50mg |
94.0CNY | 2021-07-09 | |
| A2B Chem LLC | AC83215-10g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 10g |
$168.00 | 2024-07-18 | |
| eNovation Chemicals LLC | D751608-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 100mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | D751608-250mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 250mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | D751608-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
$75 | 2024-06-07 |
2-Propyl-2,3-dihydro-1H-inden-1-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Lithium diisopropylamide
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Cyclopentene Catalysts: Ruthenium(1+), carbonylhydro(η6-benzene)(tricyclohexylphosphine)-, tetrafluorobo… Solvents: Toluene ; 8 h, 120 °C
Referenz
- Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with Ketones, Angewandte Chemie, 2013, 52(51), 13651-13655
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ; 5 h, 80 °C; 80 °C → 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
Referenz
- Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materials, European Journal of Organic Chemistry, 2006, (24), 5555-5569
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tris(trimethylsilyl)silane , Dipotassium phosphate Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: (Trifluoromethyl)benzene ; 4 h, 110 °C
Referenz
- Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity, Nature Communications, 2020, 11(1),
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- 2-Alkylindan-5-carboxylic acid derivatives as liquid crystals, Japan, , ,
2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials
- 2,3-dihydro-1H-inden-1-one
- Valerophenone
- Cyclopentanone, 2-[(2-iodophenyl)methyl]-
- (2S)-3-amino-2-methyl-propanoic acid
2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products
2-Propyl-2,3-dihydro-1H-inden-1-one Verwandte Literatur
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one) Verwandte Produkte
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- 24644-78-8(4-Methyl-2,3-dihydro-1H-inden-1-one)
- 1590-08-5(2-methyl-1,2,3,4-tetrahydronaphthalen-1-one)
- 83-33-0(2,3-dihydro-1H-inden-1-one)
- 24623-20-9(6-Methyl-1-indanone)
- 4600-82-2(5-Ethyl-2,3-dihydro-1H-inden-1-one)
- 1785-95-1(2-Benzoyl-1,3-indandione)
- 16618-72-7(3-Phenyl-1-indanone)
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